molecular formula C26H34IN7O2 B145567 Iodoaminopotentidine CAS No. 126632-01-7

Iodoaminopotentidine

Cat. No. B145567
CAS RN: 126632-01-7
M. Wt: 603.5 g/mol
InChI Key: VJTYCMQYDRXNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoaminopotentidine (IAP) is a chemical compound that belongs to the class of histamine H2 receptor antagonists. It is a potent and selective H2 receptor antagonist that has been widely used in scientific research. IAP has been shown to have a high affinity for the H2 receptor, which is responsible for regulating the secretion of gastric acid in the stomach. The purpose of

Mechanism of Action

Iodoaminopotentidine works by binding to the H2 receptor on the parietal cells of the stomach, which reduces the secretion of gastric acid. This, in turn, helps to alleviate the symptoms of acid-related diseases such as peptic ulcers and GERD. Iodoaminopotentidine is also known to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Iodoaminopotentidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the secretion of gastric acid, which can help to alleviate the symptoms of acid-related diseases. Iodoaminopotentidine has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic benefits in a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of Iodoaminopotentidine is its high affinity for the H2 receptor, which makes it a potent and selective antagonist. This allows researchers to study the effects of H2 receptor antagonists on gastric acid secretion and other physiological processes. However, Iodoaminopotentidine also has some limitations. For example, it is not always easy to obtain pure Iodoaminopotentidine, and the synthesis process can be time-consuming and expensive.

Future Directions

There are several future directions for research on Iodoaminopotentidine. One area of interest is the potential use of Iodoaminopotentidine in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory condition of the gastrointestinal tract. Iodoaminopotentidine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of IBD. Another area of interest is the development of new H2 receptor antagonists that are more potent and selective than Iodoaminopotentidine. This could lead to the development of more effective treatments for acid-related diseases.

Synthesis Methods

Iodoaminopotentidine is synthesized from a combination of aminopotentidine and iodine. The reaction takes place in the presence of a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

Iodoaminopotentidine has been widely used in scientific research, particularly in the field of gastroenterology. It has been used to study the role of histamine in regulating gastric acid secretion, as well as the mechanisms underlying acid-related diseases, such as peptic ulcers and gastroesophageal reflux disease (GERD). Iodoaminopotentidine has also been used to investigate the effects of H2 receptor antagonists on the immune system, inflammation, and cancer.

properties

CAS RN

126632-01-7

Product Name

Iodoaminopotentidine

Molecular Formula

C26H34IN7O2

Molecular Weight

603.5 g/mol

IUPAC Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide

InChI

InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33)

InChI Key

VJTYCMQYDRXNNY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

Other CAS RN

126632-01-7

synonyms

I-APT
iodoaminopotentidine
N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine

Origin of Product

United States

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